Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid
Description
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid (CAS: 219297-09-3) is a chiral, Boc-protected amino acid derivative featuring a 1-naphthyl substituent at the β-position of the butyric acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where its bulky aromatic substituent may influence stereochemical outcomes or binding interactions in target molecules .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDXPRAUFACOHG-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The protection of the amino group is crucial to prevent side reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under specific conditions to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
Pharmaceutical Development
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound's structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Case Study: Neurological Drug Development
In a study focused on synthesizing g-secretase inhibitors, this compound was utilized to create analogs that demonstrated improved activity against Alzheimer's disease targets. The incorporation of the naphthyl group contributed to increased binding affinity to the enzyme, showcasing the compound's utility in drug design .
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS), which allows for the efficient production of peptides with specific sequences. The Boc protecting group stabilizes the amino group during synthesis, facilitating the formation of complex peptide structures essential for therapeutic applications.
This compound is employed in various biochemical studies, including protein interactions and enzyme activity assays. Its hydrophobic naphthyl group enhances interactions with membrane proteins, making it a valuable tool in studying biological processes.
Case Study: Enzyme Interaction Studies
Research utilizing this compound has revealed insights into enzyme-substrate specificity. By incorporating this compound into substrate analogs, researchers were able to elucidate mechanisms of action for specific aminopeptidases, contributing to a deeper understanding of metabolic pathways .
Material Science
The compound is also explored in material science for developing novel materials with enhanced biocompatibility. Its unique chemical properties allow it to be integrated into polymers used in medical devices.
Application Example: Medical Device Coatings
Studies have indicated that coatings derived from this compound-modified polymers exhibit improved biocompatibility and reduced thrombogenicity, making them suitable for implantable devices .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its well-defined structure aids in the accurate analysis of complex mixtures, particularly in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The naphthyl group enhances the compound’s hydrophobic interactions, making it suitable for use in hydrophobic environments and interactions with hydrophobic proteins and enzymes.
Comparison with Similar Compounds
Table 1: Key Properties of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric Acid and Analogs
*Inferred from structural analogs due to lack of direct data.
Structural and Functional Insights
This property is critical in designing molecules with targeted binding interactions (e.g., enzyme inhibitors) . Chlorine and bromine atoms also serve as handles for further functionalization via cross-coupling reactions . Electron-donating groups (e.g., 4-methoxy) may stabilize charge-transfer complexes, while electron-withdrawing groups (e.g., 3-cyano) increase electrophilicity, altering reactivity in nucleophilic substitutions .
Stability and Purity: The 4-methoxy derivative is noted for ≥99% purity (HPLC), making it suitable for precision research . Dichloro and bromo analogs demonstrate good chemical stability, critical for multi-step synthetic pathways .
Applications: Dichloro and bromo derivatives are commonly employed as protecting groups in peptide synthesis and intermediates in anticancer or antimicrobial agent development . Methoxy and cyano derivatives are used in high-value research contexts, such as probing enzyme active sites or developing fluorescent probes .
Research Findings and Trends
- Synthetic Utility : The Boc group in all analogs facilitates easy deprotection under mild acidic conditions, ensuring compatibility with acid-sensitive substrates .
- Challenges : The low solubility of naphthyl and halogenated derivatives may necessitate formulation adjustments for biological testing .
Biological Activity
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid (Boc-Nap) is a chiral amino acid derivative notable for its role in peptide synthesis and its potential therapeutic applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 1-naphthyl moiety, which significantly influences its biological activity.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₃NO₄
- Molecular Weight : 329.39 g/mol
- CAS Number : 219297-09-3
The unique structure of Boc-Nap enhances its hydrophobic interactions, making it a valuable component in peptide synthesis aimed at improving the stability and binding affinity of peptides.
Biological Activity
The biological activity of this compound is primarily linked to its incorporation into peptides. The following sections outline key aspects of its biological activity:
1. Peptide Synthesis
Boc-Nap serves as a building block in the synthesis of peptides, where it can enhance the overall properties of the resulting compounds. The presence of the naphthyl group contributes to increased hydrophobicity, which can improve binding interactions with target proteins or receptors.
2. Binding Affinities
Studies have shown that peptides containing Boc-Nap exhibit altered binding affinities compared to those without it. This alteration is crucial for developing peptides that target specific biological pathways or therapeutic targets.
3. Therapeutic Applications
Boc-Nap has been explored for its potential in drug development, particularly in creating peptide-based therapeutics. Its ability to influence peptide properties makes it a candidate for targeting diseases where peptide interactions are critical.
Research Findings
Recent studies have highlighted the significance of Boc-Nap in various biological contexts:
- Hydrophobic Interactions : Research indicates that Boc-Nap enhances hydrophobic interactions within peptide structures, facilitating more effective binding to enzymes and receptors .
- Enzyme Interaction Studies : In vitro studies demonstrated that peptides containing Boc-Nap showed improved interactions with specific enzymes, suggesting potential applications in enzyme inhibition or modulation .
Case Study: Peptide Development
A case study involving the synthesis of a peptide incorporating Boc-Nap illustrated its impact on biological activity. The synthesized peptide displayed enhanced stability and binding affinity towards a target receptor compared to control peptides lacking the naphthyl moiety.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Naphthyl group at position 1 | Different reactivity due to positional changes |
| Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid | Naphthyl group at position 2 | Enhanced hydrophobic properties |
| Boc-(S)-3-Amino-4-phenyl-butyric acid | Contains a phenyl group instead | Variations in hydrophobicity and binding characteristics |
Q & A
Basic: What synthetic routes are used to prepare Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid, and how is enantiomeric purity ensured?
Answer:
The synthesis typically involves coupling the Boc-protected amino acid with a 1-naphthyl-containing intermediate using carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) and NHS (N-hydroxy-succinimide) for activation . Enantiomeric purity is critical; chiral HPLC or capillary electrophoresis with UV detection is employed to separate and quantify enantiomers. For example, Kanto Reagents’ catalog highlights >95.0% purity standards achieved via chiral chromatography . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) may further enhance purity.
Key Parameters:
| Property | Value | Source |
|---|---|---|
| CAS Number | 219297-11-7 | |
| Molecular Formula | C₁₉H₂₃NO₄ | |
| Storage Conditions | 2–8°C, protected from moisture |
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
A combination of techniques is required:
- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-TOF) confirms molecular weight. The exact mass for the parent ion [M+H]⁺ is 304.1526 Da, aligning with derivatives in neuroprotective studies .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry; the 1-naphthyl group shows aromatic protons at δ 7.2–8.3 ppm, while the Boc group appears as a singlet at δ 1.4 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Advanced: How does the 1-naphthyl substituent influence the compound’s bioactivity in CNS-targeted drug design?
Answer:
The 1-naphthyl group enhances lipophilicity and π-π interactions with hydrophobic binding pockets in CNS targets, as observed in structurally related anticonvulsants and neuroprotectants . For example, analogs with aromatic substituents (e.g., 3-cyanophenyl) show improved blood-brain barrier permeability. However, steric bulk may reduce solubility, requiring formulation optimization (e.g., PEGylation or salt formation) .
Research Applications:
- Neuroprotection: Modulates glutamate receptors or ion channels .
- Peptide Mimetics: Serves as a constrained scaffold in peptide-based drug discovery .
Advanced: What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Answer:
The 1-naphthyl group introduces steric hindrance, complicating coupling efficiency. To mitigate this:
- Activation Strategies: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP for improved coupling yields .
- Solvent Optimization: DMF with 1% v/v DIEA enhances solubility during resin loading .
- Monitoring: Kaiser test or LC-MS monitors incomplete couplings, requiring double couplings for difficult sequences .
Advanced: How can researchers resolve contradictions in enantiomer-dependent bioactivity data for this compound?
Answer:
Discrepancies often stem from trace enantiomeric impurities or assay conditions. Methodological steps include:
- Chiral Analysis: Validate purity using chiral stationary phases (e.g., Chiralpak IA) .
- Pharmacological Profiling: Compare (S)- and (R)-enantiomers in parallel assays (e.g., radioligand binding for receptor selectivity) .
- Molecular Dynamics (MD): Simulate binding poses to clarify stereospecific interactions .
Advanced: What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation: Replace 1-naphthyl with electron-deficient (e.g., 4-cyano) or bulky groups (e.g., 4-bromophenyl) to probe steric/electronic effects .
- Backbone Modification: Introduce β-amino acid or cyclic constraints to enhance metabolic stability .
- Functional Assays: Test analogs in vitro (e.g., enzyme inhibition) and in silico (docking to homology models) .
Example Derivatives:
| Analog | CAS Number | Bioactivity Focus | Source |
|---|---|---|---|
| Boc-(S)-3-Amino-4-(4-bromo-phenyl) | 270062-85-6 | CNS permeability | |
| Boc-(R)-3-Amino-4-(2-trifluoromethyl) | 269396-77-2 | Anticonvulsant SAR |
Basic: What are the critical storage and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
